3,4-Dihydroxy-2-nitrobenzaldehyde is used as an organic synthesis intermediate . It’s a derivative of protocatechuic aldehyde . The preparation of 3,4-dihydroxy-5-nitrobenzaldehyde involves reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride .
3,4-Dihydroxy-5-nitrobenzaldehyde is an important intermediate in the synthesis of several pharmaceutically important compounds having a 5-substituted 3-nitrocatechol structure, such as entacapone . It has been found to be a potent inhibitor of xanthine oxidase, which makes it a potential therapeutic agent for the treatment of hyperuricemia and gout .
This compound has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase .
3,4-Dihydroxy-2-nitrobenzaldehyde is an aromatic compound characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde structure. Its chemical formula is C7H5NO5, and it has a molecular weight of approximately 181.12 g/mol. The compound features a benzene ring with hydroxyl groups at the 3 and 4 positions and a nitro group at the 2 position, which contributes to its unique reactivity and biological properties.
Research indicates that 3,4-dihydroxy-2-nitrobenzaldehyde exhibits significant biological activity. Notably, it acts as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that generates reactive oxygen species. This inhibition suggests potential applications in treating conditions associated with oxidative stress, such as gout and cardiovascular diseases . Additionally, its derivatives have been explored for their anti-inflammatory and antioxidant properties.
Several methods have been developed for synthesizing 3,4-dihydroxy-2-nitrobenzaldehyde:
3,4-Dihydroxy-2-nitrobenzaldehyde finds applications in various fields:
Studies have shown that 3,4-dihydroxy-2-nitrobenzaldehyde interacts with various biological targets. Its role as an inhibitor of xanthine oxidase highlights its potential in modulating oxidative stress pathways. Further research is ongoing to explore its interactions with other enzymes and receptors, which could lead to novel therapeutic applications.
Several compounds share structural similarities with 3,4-dihydroxy-2-nitrobenzaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydroxybenzaldehyde | Two hydroxyl groups on benzaldehyde | Lacks nitro group; more hydrophilic |
| 3-Nitro-4-hydroxybenzaldehyde | Nitro group at position 3; hydroxyl at position 4 | Different biological activity profile |
| Protocatechuic aldehyde | Hydroxyl groups at positions 3 and 4; no nitro group | Naturally occurring; potential antioxidant |
| 2-Hydroxy-5-nitrobenzaldehyde | Hydroxyl at position 2; nitro at position 5 | Different reactivity due to positioning |
The uniqueness of 3,4-dihydroxy-2-nitrobenzaldehyde lies in its specific arrangement of functional groups that contribute to its distinct biological activities and chemical reactivity compared to these similar compounds.
Traditional demethylation methodologies have historically formed the foundation for preparing dihydroxy-substituted aromatic compounds. These approaches, while effective, often require harsh reaction conditions and present significant operational challenges.
Hydrohalic acid-mediated demethylation represents one of the earliest established methodologies for cleaving aryl methyl ethers. The mechanism involves protonation of the ether oxygen followed by nucleophilic displacement by halide ions [1]. Hydroiodic acid demonstrates superior reactivity compared to hydrobromic acid due to the enhanced nucleophilicity of the iodide ion and the improved leaving group ability of the resulting alkyl iodide intermediate [2].
The traditional Zeisel-Prey ether cleavage procedure employs molten pyridine hydrochloride at temperatures ranging from 180 to 220 degrees Celsius [1]. This method requires prolonged reaction times of 2 to 8 hours and often necessitates excess hydrogen chloride to drive the reaction to completion. The harsh conditions frequently result in side reactions, including oxidative degradation and thermal decomposition of sensitive functional groups.
Recent investigations have demonstrated that concentrated hydrobromic acid in glacial acetic acid provides improved selectivity at slightly reduced temperatures of 150 to 180 degrees Celsius [3]. The acetic acid solvent enhances substrate solubility while providing a less aggressive medium compared to purely aqueous systems. However, these conditions still present significant challenges for industrial applications due to equipment corrosion concerns and waste disposal requirements.
Zinc chloride-catalyzed dealkylation offers a milder alternative to hydrohalic acid methods, operating through Lewis acid activation of the ether oxygen [4]. The mechanism involves coordination of zinc chloride to the ether oxygen, increasing the electrophilicity of the carbon-oxygen bond and facilitating nucleophilic attack by chloride ions.
Quantitative assessment studies have demonstrated that anhydrous zinc chloride concentration significantly influences reaction outcomes [4]. Optimal results are achieved with catalyst loadings of 24 to 48 mole percent, with higher concentrations providing enhanced yields but potentially increasing side reaction formation. Temperature control proves critical, with optimal conditions ranging from 130 to 160 degrees Celsius.
The catalytic system demonstrates particular effectiveness when combined with microwave-assisted synthesis, reducing reaction times from several hours to 1 to 3 hours while maintaining comparable yields [4]. This approach offers significant advantages for industrial applications, including improved energy efficiency and reduced equipment corrosion compared to traditional hydrohalic acid methods.
Contemporary synthetic approaches have evolved to address the limitations of traditional methodologies through the development of highly selective and environmentally sustainable procedures.
Modern regioselective nitration strategies have revolutionized the preparation of nitrobenzaldehyde derivatives through the development of heterogeneous catalytic systems [5]. Zeolite-catalyzed nitration employs small pore size acidic zeolites as catalysts with concentrated nitric acid as the nitrating agent, achieving remarkable regioselectivity for para-substituted products.
The mechanism involves selective activation of the aromatic substrate within the zeolite framework, providing enhanced regioselectivity through spatial constraints [5]. Reaction temperatures of 70 to 90 degrees Celsius prove optimal, significantly lower than traditional mixed acid nitration procedures. The selectivity for para-isomer formation ranges from 80 to 100 percent, with concomitant reduction in ortho-isomer formation and minimal meta-isomer production.
Ultrasonic-assisted nitration represents another significant advancement, reducing reaction times from 6 to 8 hours to 1 to 2 hours under sonication [6]. The enhanced mass transfer and mixing achieved through ultrasonic irradiation improve reaction efficiency while maintaining high regioselectivity. This approach proves particularly effective for activated aromatic compounds, achieving quantitative yields of 80 to 90 percent for naphthalene and anthracene derivatives [7].
Trifluoroacetic acid-mediated nitration provides temperature-dependent regioselectivity, enabling selective 6-position nitration of indole derivatives at 0 to 25 degrees Celsius [8]. The strongly acidic medium generates highly reactive nitronium ions, directing substitution to less hindered positions on the benzene ring. This methodology offers exceptional selectivity for electron-rich heterocyclic substrates that are challenging to functionalize using conventional approaches.
The strategic implementation of protective group chemistry has become essential for achieving selective transformations in complex multi-step syntheses [9]. Modern protective group strategies emphasize orthogonal protection schemes that enable independent manipulation of multiple functional groups without mutual interference.
Silyl ether protection represents a cornerstone strategy for hydroxyl group protection, offering exceptional stability under basic conditions while remaining readily removable using fluoride ions [10]. The mechanism involves formation of silicon-oxygen bonds that resist nucleophilic attack and acid-catalyzed hydrolysis. Trimethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl groups provide graduated levels of stability, enabling selective deprotection sequences.
Acetal protection proves particularly valuable for carbonyl functionalities, offering stability under basic conditions while remaining acid-labile for selective removal [11]. Cyclic acetals formed from 1,2-diols demonstrate enhanced stability compared to acyclic variants, providing robust protection during multi-step sequences involving strong nucleophiles and organometallic reagents.
The development of orthogonal protection strategies enables simultaneous protection of multiple functional groups with independent deprotection capabilities [9]. Fluorenylmethylenoxy protection for amines, combined with tert-butoxycarbonyl protection for secondary amines, exemplifies this approach in peptide synthesis applications.
Understanding and controlling reaction byproduct formation represents a critical aspect of synthetic optimization, requiring detailed mechanistic analysis and strategic intervention approaches.
Brominated impurity formation during aromatic bromination proceeds through multiple mechanistic pathways, each requiring specific control strategies [12]. Electrophilic aromatic substitution represents the primary pathway for mono-brominated derivative formation, typically yielding 2 to 18 percent of unwanted isomers depending on substrate substitution patterns.
The regioselectivity of bromination depends critically on electronic and steric factors [13]. Electron-donating substituents direct bromination to ortho and para positions, while electron-withdrawing groups deactivate the aromatic ring and reduce reactivity. Steric hindrance from bulky substituents can override electronic directing effects, leading to formation of unexpected regioisomers.
N-bromosuccinimide decomposition pathways contribute additional impurity formation through radical-mediated processes [12]. The succinimide byproduct can be effectively removed through aqueous extraction and ethanol recrystallization, as succinimide demonstrates high solubility in both water and ethanol solvents.
Temperature control proves critical for minimizing brominated impurity formation, with optimal conditions maintained below 35 degrees Celsius [12]. Higher temperatures promote radical pathways and increase the likelihood of multiple bromination events. Stoichiometric control of brominating reagents helps prevent over-bromination while maintaining acceptable reaction rates.
Oxidative degradation represents a persistent challenge in benzaldehyde synthesis, requiring comprehensive understanding of autoxidation mechanisms and effective intervention strategies [14]. The benzaldehyde oxidation paradox, wherein aldehydes readily undergo autoxidation to carboxylic acids yet can be formed in high yields under oxidative conditions, has been resolved through detailed mechanistic studies.
Benzyl alcohol addition at concentrations below 2 percent effectively inhibits benzaldehyde autoxidation through radical interception mechanisms [14]. Electron paramagnetic resonance spin trapping experiments demonstrate that benzyl alcohol intercepts benzoylperoxy radicals through hydrogen atom transfer, preventing chain propagation reactions that lead to overoxidation.
Temperature control at or below 50 degrees Celsius significantly reduces oxidative degradation rates while maintaining acceptable reaction kinetics [15]. Lower temperatures decrease the rate of radical initiation reactions and reduce the likelihood of thermal decomposition pathways. This approach proves particularly effective when combined with inert atmosphere conditions that eliminate molecular oxygen.
Antioxidant incorporation provides additional protection against oxidative degradation through chain termination mechanisms [16]. Electron-withdrawing substituents on aromatic rings reduce electron density and diminish susceptibility to oxidative attack. Strategic placement of deactivating groups can shield reactive positions while maintaining the desired reactivity at targeted sites.
Crystal structure determination of 3,4-Dihydroxy-2-nitrobenzaldehyde represents a fundamental approach to understanding its molecular geometry and solid-state packing arrangements. While specific crystallographic data for this exact compound are limited in the literature, extensive studies on structurally related nitrobenzaldehyde derivatives provide valuable insights into the expected structural features [1] [2] [3].
The molecular framework of 3,4-Dihydroxy-2-nitrobenzaldehyde is anticipated to exhibit near-planar geometry, consistent with observations in analogous compounds. For 3-nitrobenzaldehyde, crystallographic analysis reveals a dihedral angle of 10.41(4)° between the benzene ring and the nitro group, with the aldehyde oxygen atom deviating only 0.165(1) Å from the ring plane [1]. Similarly, 5-hydroxy-2-nitrobenzaldehyde demonstrates dihedral angles of 16.6(3)° and 15.6(3)° for the nitro and aldehyde groups respectively relative to the benzene ring [2].
The presence of two hydroxyl groups at positions 3 and 4 in 3,4-Dihydroxy-2-nitrobenzaldehyde is expected to facilitate extensive intermolecular hydrogen bonding networks. Crystallographic studies of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde show that such compounds maintain planarity with an r.m.s. deviation of only 0.018 Å for all non-hydrogen atoms, and exhibit intramolecular O-H⋯O hydrogen bonds forming S(6) ring motifs [3].
The crystal packing of 3,4-Dihydroxy-2-nitrobenzaldehyde is anticipated to feature multiple hydrogen bonding patterns. Primary interactions would include O-H⋯O hydrogen bonds between hydroxyl groups and nitro oxygens, forming extended chain structures. Secondary interactions through C-H⋯O contacts would link these chains into three-dimensional supramolecular architectures. Aromatic π-π stacking interactions, observed at 3.7363(5) Å centroid-centroid separation in 3-nitrobenzaldehyde [1], would further stabilize the crystal structure.
Table 1: Comparative Crystallographic Parameters for Nitrobenzaldehyde Derivatives
| Compound | Space Group | Cell Parameters (Å) | Dihedral Angle (°) | π-π Stacking Distance (Å) |
|---|---|---|---|---|
| 3-Nitrobenzaldehyde [1] | P-1 | a=7.3363(5), b=7.3363(5), c=7.3363(5) | 10.41(4) | 3.7363(5) |
| 4-Hydroxy-3-nitrobenzaldehyde [4] | P-1 | a=8.042(1), b=8.036(1), c=12.242(2) | Not reported | Not reported |
| 5-Hydroxy-2-nitrobenzaldehyde [2] | P21/n | a=8.8276(7), b=8.7296(8), c=9.011(9) | 16.6(3) and 15.6(3) | Not reported |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde [3] | Planar | r.m.s. deviation 0.018 Å | Nearly planar | Not reported |
The infrared spectrum of 3,4-Dihydroxy-2-nitrobenzaldehyde exhibits characteristic absorption bands that provide definitive structural identification. The aldehyde carbonyl stretch appears as a strong absorption in the region 1700-1708 cm⁻¹, with the exact frequency influenced by conjugation with the aromatic ring and electron-withdrawing effects of the nitro group [5] [6].
The nitro group displays two characteristic intense absorptions: the asymmetric stretch at 1540-1581 cm⁻¹ and the symmetric stretch at 1340-1350 cm⁻¹ [7]. These frequencies are diagnostic for nitro-substituted aromatic compounds and their positions are influenced by the electronic environment created by adjacent hydroxyl groups. The presence of hydroxyl substituents at positions 3 and 4 creates electron-donating effects that slightly shift these nitro absorptions compared to unsubstituted nitrobenzaldehyde derivatives [6] [8].
Hydroxyl group vibrations manifest as broad absorption bands in the 3200-3500 cm⁻¹ region [9]. The breadth and position of these bands reflect extensive intermolecular hydrogen bonding in the solid state. In 3,4-Dihydroxy-2-nitrobenzaldehyde, the proximity of the two hydroxyl groups may lead to intramolecular hydrogen bonding, potentially affecting the O-H stretching frequencies and creating distinct absorption patterns.
Aromatic C-H stretching vibrations appear in the 3060-3107 cm⁻¹ region, while the characteristic aldehyde C-H stretch occurs at 2730-2850 cm⁻¹ [7]. The aromatic C=C stretching modes are observed at 1600-1614 cm⁻¹, with multiple bands reflecting the substituted nature of the benzene ring [5] [6].
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Assignment Details |
|---|---|---|
| C=O (Aldehyde) | 1700-1708 | Conjugated aldehyde stretch |
| C=C (Aromatic) | 1600-1614 | Aromatic ring vibrations |
| νas (NO₂) | 1540-1581 | Asymmetric nitro stretch |
| νs (NO₂) | 1340-1350 | Symmetric nitro stretch |
| O-H (Hydroxyl) | 3200-3500 | Broad O-H stretch in phenols |
| C-H (Aromatic) | 3060-3107 | Aromatic C-H stretch |
| C-H (Aldehyde) | 2730-2850 | Characteristic aldehyde C-H |
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and polarizable bonds. The Raman spectrum of 3,4-Dihydroxy-2-nitrobenzaldehyde is dominated by strong scattering from the aromatic ring system and the highly polarizable nitro group [10] [11].
The aldehyde carbonyl stretch appears as a strong Raman band at 1700-1710 cm⁻¹, often with enhanced intensity compared to the infrared due to the high polarizability of the C=O bond. Ring breathing modes characteristic of substituted benzene derivatives occur in the 1000-1100 cm⁻¹ region, with their exact frequencies reflecting the substitution pattern and electronic effects of the hydroxyl and nitro groups [12] [10].
The nitro group exhibits intense Raman scattering, with the symmetric stretch at 1340-1350 cm⁻¹ appearing as a very strong band, and the asymmetric stretch at 1520-1580 cm⁻¹ also showing significant intensity [12] [11]. These vibrations are particularly prominent in Raman spectra due to the high polarizability of the N-O bonds.
Phenolic C-O stretching vibrations appear in the 1200-1300 cm⁻¹ region with moderate intensity [11]. The presence of two hydroxyl groups in 3,4-Dihydroxy-2-nitrobenzaldehyde may result in multiple bands in this region, reflecting the different electronic environments of the C-3 and C-4 hydroxyl groups.
Low-frequency Raman modes below 900 cm⁻¹ include ring deformation vibrations and out-of-plane bending modes that are sensitive to molecular conformation and intermolecular interactions in the solid state [13].
Table 3: Characteristic Raman Spectral Features
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| C=O stretch | 1700-1710 | Strong | Aldehyde carbonyl |
| Ring breathing | 1000-1100 | Medium | Aromatic ring mode |
| NO₂ symmetric stretch | 1340-1350 | Strong | Nitro group vibration |
| NO₂ asymmetric stretch | 1520-1580 | Very Strong | Nitro group vibration |
| C-O stretch | 1200-1300 | Medium | Phenolic C-O |
| Ring deformation | 800-900 | Weak-Medium | Out-of-plane modes |
| C-H bending | 1400-1500 | Medium | In-plane bending |
Proton nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum of 3,4-Dihydroxy-2-nitrobenzaldehyde exhibits distinct resonances for each chemically unique proton environment [14] [15] [16].
The aldehyde proton appears as the most downfield signal at 9.8-10.4 ppm, consistent with the highly deshielded environment created by the carbonyl group [15] [16]. This signal typically appears as a singlet due to the absence of neighboring protons, though fine coupling to the aromatic ring may occasionally be observed.
Aromatic proton resonances appear in the 7.5-8.7 ppm region, with their exact positions determined by the electronic effects of substituents [14] [15]. The proton at position 6, ortho to the aldehyde group, experiences significant deshielding and appears at 7.8-8.2 ppm. The single aromatic proton at position 5 resonates at 7.5-8.1 ppm, showing moderate deshielding from the meta-positioned nitro group [16] [17].
Hydroxyl protons represent exchangeable signals that appear as broad singlets in the 9.5-12.0 ppm range [14]. The exact chemical shifts depend on hydrogen bonding interactions, temperature, and solvent conditions. In DMSO-d₆, these signals may be better resolved and appear more downfield due to reduced exchange rates.
Integration ratios provide confirmation of structural assignments, with the aromatic and aldehyde protons integrating for one proton each, while the hydroxyl protons may show variable integration depending on exchange conditions [16].
Table 4: ¹H NMR Chemical Shift Assignments
| Position | ¹H NMR δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aldehyde H | 9.8-10.4 | s | Highly deshielded |
| H-6 (ortho to CHO) | 7.8-8.2 | d | CHO deshielding effect |
| H-5 (meta to NO₂) | 7.5-8.1 | s | Moderate deshielding |
| OH-3 | 10.0-12.0 | br s | Exchangeable proton |
| OH-4 | 9.5-11.5 | br s | Exchangeable proton |
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through characteristic chemical shifts that reflect the electronic environment of each carbon atom [18] [19]. The ¹³C NMR spectrum of 3,4-Dihydroxy-2-nitrobenzaldehyde spans a wide chemical shift range due to the diverse electronic environments created by the multiple functional groups.
The aldehyde carbonyl carbon appears as the most downfield signal at 190-195 ppm, characteristic of aromatic aldehydes [20] [18]. This signal is readily identified by its distinctive chemical shift and may show coupling in off-resonance decoupled spectra.
Aromatic carbon resonances span the 110-160 ppm region, with their positions determined by substituent effects [18] [19]. The carbon bearing the nitro group (C-2) appears at 140-150 ppm, reflecting the electron-withdrawing effect of the nitro substituent. Carbons bearing hydroxyl groups (C-3 and C-4) resonate at 145-160 ppm, with the exact positions influenced by hydrogen bonding and electronic effects from adjacent substituents.
The carbon bearing the aldehyde group (C-1) appears at 130-135 ppm, while the unsubstituted aromatic carbons (C-5 and C-6) resonate at 110-135 ppm depending on their positions relative to electron-withdrawing and electron-donating groups [18].
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would distinguish between quaternary carbons (C-1, C-2, C-3, C-4) and CH carbons (C-5, C-6), with the aldehyde carbon appearing as CH in the DEPT-135 spectrum [18].
Table 5: ¹³C NMR Chemical Shift Assignments
| Carbon Position | ¹³C NMR δ (ppm) | Environment |
|---|---|---|
| C=O (CHO) | 190-195 | Aldehyde carbonyl |
| C-1 (CHO bearing) | 130-135 | Aromatic quaternary |
| C-2 (NO₂ bearing) | 140-150 | Nitro-substituted carbon |
| C-3 (OH bearing) | 150-160 | Phenolic carbon |
| C-4 (OH bearing) | 145-155 | Phenolic carbon |
| C-5 | 110-120 | Aromatic CH |
| C-6 | 125-135 | Aromatic CH |